7-Bromo-2-methylquinoxaline
Overview
Description
7-Bromo-2-methylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H7BrN2 It is a derivative of quinoxaline, which is characterized by a fused benzene and pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinoxaline typically involves the bromination of 2-methylquinoxaline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting material, 2-methylquinoxaline, can be synthesized from o-phenylenediamine and methylglyoxal under acidic conditions, followed by bromination.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 7-amino-2-methylquinoxaline or 7-thio-2-methylquinoxaline.
Coupling Products: Biaryl derivatives when involved in Suzuki coupling.
Scientific Research Applications
7-Bromo-2-methylquinoxaline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and optoelectronic materials.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylquinoxaline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, it can inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The molecular targets and pathways involved vary based on the derivative and its intended use.
Comparison with Similar Compounds
- 7-Bromo-2-methylquinoline
- 6-Bromo-2-methylquinoxaline
- 6-Fluoro-2-methylquinoxaline
Comparison:
- 7-Bromo-2-methylquinoxaline vs. 7-Bromo-2-methylquinoline: Both compounds have similar bromine substitution, but the quinoxaline derivative has a fused pyrazine ring, which can influence its electronic properties and reactivity.
- This compound vs. 6-Bromo-2-methylquinoxaline: The position of the bromine atom affects the compound’s reactivity and the types of reactions it can undergo.
- This compound vs. 6-Fluoro-2-methylquinoxaline: The substitution of bromine with fluorine can significantly alter the compound’s chemical properties, including its polarity and reactivity.
Properties
IUPAC Name |
7-bromo-2-methylquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-5-11-8-3-2-7(10)4-9(8)12-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSGVFYYPILNOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC(=CC2=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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